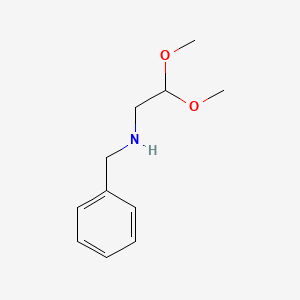

n-Benzyl-2,2-dimethoxyethanamine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2,2-Dimethoxyethanamine, a closely related compound, has been detailed as proceeding from vinyl acetate through steps including bromination, Gabriel synthesis, and hydrazinolysis, achieving an overall yield of 63.8%. The structure of the product was confirmed by 1H NMR and MS, highlighting its importance as an intermediate in organic synthesis due to its ease of operation, cost-effectiveness, and short reaction times (Song Hong-rui, 2011).

Molecular Structure Analysis

The crystal structure and hydrogen-bonding characteristics of a benzoxazine dimer, used as a model for n-Benzyl-2,2-dimethoxyethanamine-related compounds, have been explored through X-ray crystallography and Fourier transform infrared (FT-IR) spectroscopy. This investigation into hydrogen bonding, both inter- and intramolecular, provides insights into the preferred conformations and structural stability of these compounds (J. Dunkers, A. Zárate, H. Ishida, 1996).

Chemical Reactions and Properties

Dimethoxyethane, a solvent related to n-Benzyl-2,2-dimethoxyethanamine, has been evaluated for its effectiveness in Schmidt reactions, demonstrating the compound's utility in synthesizing amides and amidoesters from ketones and β-ketoesters. This highlights the compound's versatile chemical reactivity and potential as a safer alternative to chlorinated solvents in organic synthesis (N. Gálvez, M. Moreno‐Mañas, R. Sebastián, A. Vallribera, 1996).

Physical Properties Analysis

The physical properties of n-Benzyl-2,2-dimethoxyethanamine-related compounds have been studied through spectroscopic methods, including vibrational spectroscopy analyses of N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine. These studies provide detailed insights into the compound's structural vibrations and are crucial for understanding its physical characteristics and behaviors in different phases (J. Dunkers, H. Ishida, 1995).

Chemical Properties Analysis

Investigations into the crystal structure of N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, a structurally similar compound, reveal insights into the chemical properties of n-Benzyl-2,2-dimethoxyethanamine derivatives. The study highlights intermolecular N-H ··· O hydrogen bonds and the involvement of the carbonyl group in short contacts, which are critical for understanding the compound's reactivity and interaction potential (P. Marinova, S. Nikolova, A. Dołęga, A. Ahmedova, 2022).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis Process : N-Benzyl-2,2-dimethoxyethanamine is an important intermediate in organic synthesis. It is synthesized from vinyl acetate through a process involving bromination, Gabriel synthesis, and hydrazinolysis, with a 63.8% overall yield. This method offers advantages such as ease of operation, cost-effectiveness, and short reaction time (Song Hong-rui, 2011).

Analytical and Detection Techniques

- Detection in Biological Samples : N-Benzyl-2,2-dimethoxyethanamine derivatives have been detected in serum and urine using high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS). This technique is vital for identifying and quantifying these compounds in cases of intoxication or for forensic purposes (J. Poklis et al., 2014).

Study of Derivatives and Analogues

- Characterization of Hallucinogenic Derivatives : Research has been conducted on hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs, which include analogues of N-Benzyl-2,2-dimethoxyethanamine. These studies used a range of analytical methods including GC-MS and LC-ESI-QTOF-MS, providing insights into their chemical properties and potential psychoactive effects (D. Zuba & Karolina Sekuła, 2013).

Pharmacology and Neurochemistry

- Psychoactive Potency and Receptor Affinity : Research on substituted N-Benzyl-2,2-dimethoxyethanamine derivatives has shown that they act as potent agonists at 5-HT2A receptors. This pharmacological activity is consistent with hallucinogenic effects and provides insights into the neurochemical interactions of these compounds (A. Eshleman et al., 2018).

Novel Applications in Material Science

- Ceria Nanoparticle Synthesis : N-Benzyl-2,2-dimethoxyethanamine derivatives have been used in the synthesis of ceria (CeO2) nanoparticles. These nanoparticles have significant applications in various fields, including catalysis and materials science (C. Veranitisagul et al., 2011).

Green Chemistry Applications

- Inhibition Properties for Corrosion Protection : Derivatives of N-Benzyl-2,2-dimethoxyethanamine have been studied for their effectiveness as corrosion inhibitors. This research is part of the effort to develop environmentally friendly substances for industrial applications (M. Chafiq et al., 2020).

Propriétés

IUPAC Name |

N-benzyl-2,2-dimethoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-13-11(14-2)9-12-8-10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODLUMZUJRFPLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNCC1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60970215 | |

| Record name | N-Benzyl-2,2-dimethoxyethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Benzyl-2,2-dimethoxyethanamine | |

CAS RN |

54879-88-8 | |

| Record name | 54879-88-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-2,2-dimethoxyethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Thiabicyclo[3.2.1]octan-3-one](/img/structure/B1267008.png)

![2-Bromothieno[2,3-b]thiophene](/img/structure/B1267017.png)